2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid
Description
2-[2-(4-Methoxyanilino)-2-oxoethyl]benzoic acid is a benzoic acid derivative featuring a 4-methoxyaniline group linked via a 2-oxoethyl side chain. This structure combines aromatic, amide, and carboxylic acid functionalities, enabling diverse chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-13-8-6-12(7-9-13)17-15(18)10-11-4-2-3-5-14(11)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKBQOLMYAXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid typically involves the reaction of 4-methoxyaniline with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the aniline and the benzoic acid moiety. The reaction conditions often include the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative.
Scientific Research Applications
2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
| Compound Name | Structural Variation vs. Target Compound | Solubility/Reactivity | Biological Activity | Reference ID |
|---|---|---|---|---|
| 2-[2-(4-Methoxyanilino)-2-oxoethyl]benzoic acid | Reference structure | Moderate (polar solvents) | Potential anti-inflammatory/antimicrobial | N/A |
| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | Methoxy ester instead of anilinoamide | Higher lipophilicity | Unknown, differs in solubility profile | |
| 4-(4-Methoxyanilino)-3-nitrobenzoic acid | Additional nitro group at position 3 | Lower solubility in water | Enhanced electronic effects for medicinal chemistry | |
| 4-[2-(Acetylamino)ethoxy]benzoic acid | Acetylamino-ethoxy chain vs. oxoethyl-aniline | Higher polarity | Versatile in drug design due to dual functional groups | |
| Ethyl 4-(acetylamino)benzoate | Ethyl ester and acetyl amine vs. methoxy aniline | Hydrolytically unstable | Analgesic properties (similar to acetanilide) | |
| 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid | Thioether linkage instead of amide | Enhanced metal-binding capacity | Unique enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
